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molecular formula C10H11NO4 B8719989 m-Nitrophenethyl acetate CAS No. 68527-46-8

m-Nitrophenethyl acetate

Cat. No. B8719989
M. Wt: 209.20 g/mol
InChI Key: DHCRSUDNZBCHMQ-UHFFFAOYSA-N
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Patent
US07129351B2

Procedure details

To a solution of acetic acid 2-(3-nitro-phenyl)-ethyl ester (15 g, 71.7 mmol) (from Example 3a supra) in ethyl acetate (150 mL), was added 10% palladium on carbon (1.5 g) (Aldrich). This mixture was hydrogenated at room temperature on the Parr apparatus at 50 psi for one hour. The reaction mixture was filtered over a bed of Celite® and washed with ethyl acetate. The filtrate was concentrated under reduced pressure to give acetic acid 2-(3-amino-phenyl)-ethyl ester. (Yield 12.81 g, 71.48 mmol, 99%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][O:12][C:13](=[O:15])[CH3:14])[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][O:12][C:13](=[O:15])[CH3:14])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CCOC(C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a bed of Celite®
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)CCOC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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